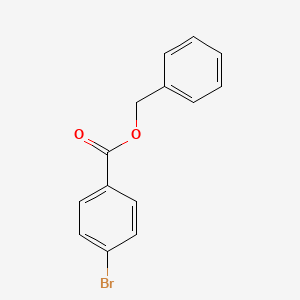

Benzyl 4-bromobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 4-bromobenzoate is a chemical compound with the molecular formula C₁₄H₁₁BrO₂ . It falls under the category of aryl bromides and is commonly used in organic synthesis and pharmaceutical research . The compound’s structure consists of a benzene ring substituted with a bromine atom and an ester group.

Synthesis Analysis

The synthesis of Benzyl 4-bromobenzoate typically involves the reaction between 4’-bromoacetophenone (as the methyl ketone) and benzyl alcohol (as the nucleophile). This process yields the desired product, Benzyl 4-bromobenzoate , with a moderate yield . The reaction can be carried out using various methods, such as Friedel-Crafts acylation or esterification.

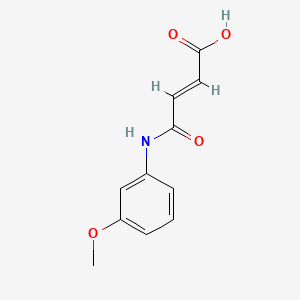

Molecular Structure Analysis

The molecular structure of Benzyl 4-bromobenzoate consists of a benzene ring (phenyl group) attached to a bromine atom at the para position and an ester group (benzyl ester) at the carboxylic acid position. The compound’s 3D representation reveals its planar geometry and the relative positions of the substituents .

Aplicaciones Científicas De Investigación

1. Oxidation and Bromination Applications

Benzyl 4-bromobenzoate is utilized in oxidation and bromination reactions. For instance, a study by Shaikh et al. (2006) demonstrates the oxidation of benzyl bromide to 4-bromobenzoic acid in 60-79% yields using sodium metaperiodate (NaIO4) in water. This process highlights the compound's role in selective oxidation reactions to synthesize aromatic carboxylic acids and aldehydes (Shaikh, Emmanuvel, & Sudalai, 2006).

2. Synthesis of Photovoltaic Materials

Chmovzh et al. (2022) describe the use of bromoderivatives of benzofused 1,2,5-thiadiazoles, including benzyl 4-bromobenzoate, as precursors for synthesizing dyes. These dyes are significant in designing effective photovoltaic materials, indicating the compound's application in renewable energy technologies (Chmovzh, Alekhina, Kudryashev, & Rakitin, 2022).

3. Protecting Groups in Organic Synthesis

Liotta et al. (1997) explore substituted benzyl ethers, including benzyl 4-bromobenzoate, as radical stable protecting groups. These compounds can withstand radical brominating conditions, which is crucial in various organic synthesis processes (Liotta, Dombi, Kelley, Targontsidis, & Morin, 1997).

4. Structural and Vibrational Studies

Arunagiri et al. (2018) synthesized (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, related to benzyl 4-bromobenzoate, and conducted structural and vibrational spectroscopic studies. Such compounds are crucial for understanding molecular interactions and properties in materials science (Arunagiri, Anitha, Subashini, & Selvakumar, 2018).

5. Thermodynamics and Solubility Studies

Zherikova et al. (2016) studied the thermodynamics of bromobenzoic acids, including 4-bromobenzoic acid, a related compound. They examined vapor pressures, melting temperatures, and solubilities, providing insights into the physical properties and applications of such compounds in various fields (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).

Propiedades

IUPAC Name |

benzyl 4-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXJOUQTHOVDON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2705574.png)